

IV-361 Target Validation in Cancer Cells: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	IV-361	
Cat. No.:	B15585928	Get Quote

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Introduction

IV-361 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it a compelling target in oncology.[2] This technical guide provides a comprehensive overview of the target validation of **IV-361** in cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for key validation studies.

Mechanism of Action of IV-361

IV-361 exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK7. CDK7 is a core component of two crucial cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.

- Cell Cycle Regulation: As part of the CAK complex, CDK7 phosphorylates and activates
 other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the
 progression of the cell cycle. By inhibiting CDK7, IV-361 prevents the activation of these
 downstream CDKs, leading to cell cycle arrest.
- Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII). This phosphorylation is a key step in the



initiation of transcription. **IV-361**'s inhibition of this process leads to the suppression of gene transcription, particularly of super-enhancer-associated genes that are often overexpressed in cancer cells and drive oncogenic programs.[3]

The dual inhibition of cell cycle progression and transcription provides a powerful mechanism for the anti-tumor activity of **IV-361**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **IV-361**, demonstrating its potency and selectivity.

Parameter	Value	Target/Cell Line	Reference
Ki (Inhibitor Constant)	≤50 nM	CDK7	[1][2]
≥1000 nM	CDK2	[1][2]	
≥5000 nM	PLK1	[1][2]	_
GI50 (Growth Inhibition 50%)	≤100 nM	HCT-116	[1][2]
In Vivo Efficacy	≥46%	HCT-116 Xenograft	[1][2]

Table 1: Biochemical and Cellular Potency of **IV-361**. This table highlights the high potency of **IV-361** for its intended target, CDK7, and its selectivity over other kinases like CDK2 and PLK1. The low GI50 value in the HCT-116 colon cancer cell line indicates potent anti-proliferative activity.

Parameter	Value	Cell Type	Reference
IC50 (IL-2 Production)	≤100 nM	РВМС	[1]
IC50 (IL-17 Production)	≤100 nM	РВМС	[1]

Table 2: Immunomodulatory Activity of **IV-361**. This table shows that **IV-361** also inhibits the production of key cytokines in peripheral blood mononuclear cells (PBMCs), suggesting

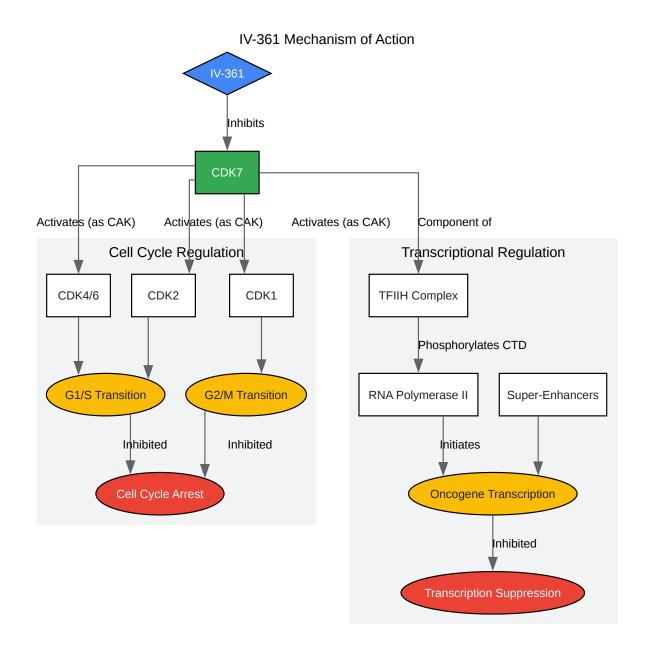




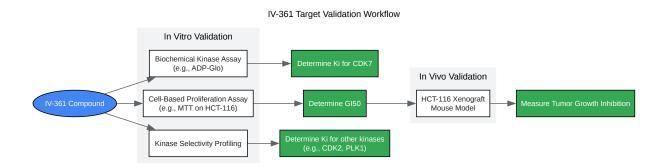
potential immunomodulatory effects.

Signaling Pathway and Experimental Workflow Diagrams









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